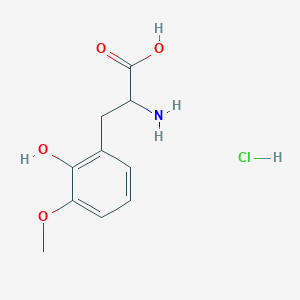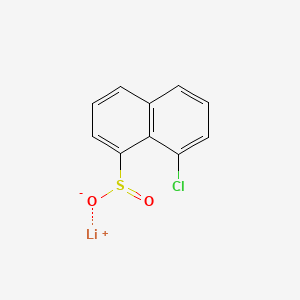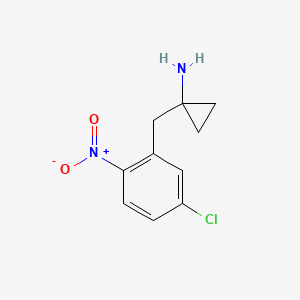
2-Amino-3-(2-hydroxy-3-methoxyphenyl)propanoicacidhydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-Amino-3-(2-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride is a chemical compound with the molecular formula C10H14ClNO4 It is a derivative of tyrosine, an amino acid that plays a crucial role in protein synthesis and various metabolic pathways
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2-Amino-3-(2-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride typically involves the following steps:
Starting Materials: The synthesis begins with commercially available starting materials such as 2-hydroxy-3-methoxybenzaldehyde and glycine.
Condensation Reaction: The first step involves a condensation reaction between 2-hydroxy-3-methoxybenzaldehyde and glycine in the presence of a suitable catalyst, such as sodium hydroxide, to form the intermediate Schiff base.
Reduction: The Schiff base is then reduced using a reducing agent like sodium borohydride to yield the desired product, 2-Amino-3-(2-hydroxy-3-methoxyphenyl)propanoic acid.
Hydrochloride Formation: Finally, the product is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products.
Analyse Des Réactions Chimiques
Types of Reactions
2-Amino-3-(2-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding quinones or other oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, particularly at the amino or hydroxyl groups, using reagents like alkyl halides or acyl chlorides.
Common Reagents and Conditions
Oxidation: Potassium permanganate, hydrogen peroxide; typically carried out in aqueous or organic solvents.
Reduction: Sodium borohydride, lithium aluminum hydride; typically carried out in solvents like ethanol or tetrahydrofuran.
Substitution: Alkyl halides, acyl chlorides; typically carried out in the presence of a base like pyridine or triethylamine.
Major Products Formed
Oxidation: Quinones, hydroxylated derivatives.
Reduction: Reduced forms of the compound with altered functional groups.
Substitution: Alkylated or acylated derivatives.
Applications De Recherche Scientifique
2-Amino-3-(2-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride has a wide range of scientific research applications:
Chemistry: Used as a building block in the synthesis of complex organic molecules and as a reagent in various chemical reactions.
Biology: Studied for its role in metabolic pathways and as a potential biomarker for certain diseases.
Medicine: Investigated for its potential therapeutic effects, including antioxidant and anti-inflammatory properties.
Industry: Utilized in the production of pharmaceuticals, agrochemicals, and other fine chemicals.
Mécanisme D'action
The mechanism of action of 2-Amino-3-(2-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, and other proteins involved in metabolic pathways.
Pathways Involved: It may influence pathways related to oxidative stress, inflammation, and cellular signaling.
Comparaison Avec Des Composés Similaires
Similar Compounds
3-Methoxy-DL-tyrosine: A similar compound with a methoxy group at the 3-position of the phenyl ring.
4-Hydroxy-3-methoxyphenylalanine: Another derivative of tyrosine with a hydroxyl and methoxy group on the phenyl ring.
Uniqueness
2-Amino-3-(2-hydroxy-3-methoxyphenyl)propanoic acid hydrochloride is unique due to its specific substitution pattern on the phenyl ring, which may confer distinct chemical and biological properties compared to other tyrosine derivatives.
Propriétés
Numéro CAS |
2803855-99-2 |
|---|---|
Formule moléculaire |
C10H14ClNO4 |
Poids moléculaire |
247.67 g/mol |
Nom IUPAC |
2-amino-3-(2-hydroxy-3-methoxyphenyl)propanoic acid;hydrochloride |
InChI |
InChI=1S/C10H13NO4.ClH/c1-15-8-4-2-3-6(9(8)12)5-7(11)10(13)14;/h2-4,7,12H,5,11H2,1H3,(H,13,14);1H |
Clé InChI |
KMQKEVKBPAUPFA-UHFFFAOYSA-N |
SMILES canonique |
COC1=CC=CC(=C1O)CC(C(=O)O)N.Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



![N-[4-[(3-methylanilino)sulfamoyl]phenyl]acetamide](/img/structure/B13584673.png)

![2-[({2-Methyl-[1,2,4]triazolo[1,5-c]quinazolin-5-yl}sulfanyl)methyl]-1,3-benzoxazole](/img/structure/B13584692.png)
![1-{6H,7H-[1,4]dioxino[2,3-d]pyrimidin-4-yl}methanamine](/img/structure/B13584695.png)


![rac-(2R,3S)-2-[5-(4-methoxyphenyl)pyridin-3-yl]oxolan-3-aminedihydrochloride,trans](/img/structure/B13584718.png)
![N1-methyl-N1-[2-(morpholin-4-yl)ethyl]benzene-1,4-diamine](/img/structure/B13584724.png)



![rac-tert-butyl N-[(3R,4S)-4-[difluoro(phenyl)methyl]pyrrolidin-3-yl]carbamate hydrochloride](/img/structure/B13584752.png)

